molecular formula C22H29N3O4S B2616328 N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 847192-51-2

N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No. B2616328
CAS RN: 847192-51-2
M. Wt: 431.55
InChI Key: LAQQNVQJWOGESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide, commonly known as MOR-14, is a synthetic compound that has gained significant attention in the field of neuroscience and pharmacology. It is a selective agonist for the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioid drugs. MOR-14 has been synthesized using a variety of methods and has shown promising results in scientific research applications.

Mechanism of Action

MOR-14 binds selectively to the μ-opioid receptor and activates it, leading to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
MOR-14 has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have other physiological effects, including the modulation of gastrointestinal motility and the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

MOR-14 has several advantages for use in lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, like all opioid drugs, MOR-14 has limitations and potential risks associated with its use. It can lead to the development of tolerance and dependence, and its use must be carefully monitored.

Future Directions

There are several future directions for research involving MOR-14. One area of interest is the development of new and more selective agonists for the μ-opioid receptor. Another area of interest is the study of the downstream signaling pathways activated by the receptor, which could lead to the development of new drugs for pain management. Additionally, the use of MOR-14 in combination with other drugs or therapies could lead to new treatment options for pain and other conditions.

Synthesis Methods

MOR-14 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. The most common method involves coupling the appropriate amine and acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting oxalamide is then deprotected to yield MOR-14.

Scientific Research Applications

MOR-14 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain management. It has been shown to be a potent and selective agonist for the μ-opioid receptor, with high affinity and efficacy. MOR-14 has been used to study the mechanism of action of the μ-opioid receptor and its downstream signaling pathways.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-16(20(19-4-3-15-30-19)25-11-13-29-14-12-25)24-22(27)21(26)23-10-9-17-5-7-18(28-2)8-6-17/h3-8,15-16,20H,9-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQQNVQJWOGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

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